4-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide
Description
4-Chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is a benzamide derivative featuring a 4-chlorophenyl group, an ethyl linker substituted with morpholine (a six-membered heterocycle containing oxygen and nitrogen) and thiophene (a five-membered sulfur-containing aromatic ring). This compound is of interest due to its structural complexity, which may influence pharmacological properties such as solubility, bioavailability, and target binding.
Properties
Molecular Formula |
C17H19ClN2O2S |
|---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
4-chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C17H19ClN2O2S/c18-14-5-3-13(4-6-14)17(21)19-12-15(16-2-1-11-23-16)20-7-9-22-10-8-20/h1-6,11,15H,7-10,12H2,(H,19,21) |
InChI Key |
KXWBCHBWVTTZFD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound, which is often achieved by reacting 4-chlorobenzoyl chloride with a suitable amine.
Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholine ring.
Attachment of the Thiophene Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Pharmacological Applications
1. Selective MAO-A Inhibitor
The compound is recognized as a reversible selective inhibitor of monoamine oxidase A (MAO-A), which is significant for treating various psychiatric disorders, including depression and anxiety. Its mechanism involves the inhibition of the enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine, thereby increasing their availability in the brain .
2. Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, in vitro evaluations against various cancer cell lines have shown promising results, suggesting potential use in cancer therapy . The structural features of the compound contribute to its ability to interact with cellular targets involved in cancer progression.
3. Neuroprotective Effects
Research has also pointed to neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels may offer therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease.
Case Study 1: Anticancer Evaluation
In a study published by ACS Omega, researchers synthesized several analogs of 4-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide and evaluated their anticancer activity against a panel of cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings suggested that it could mitigate neuronal death through its antioxidant properties, highlighting its potential for treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Analogs
Substituent Variations in Morpholine-Linked Benzamides
Table 1: Key Structural Analogs and Properties
Key Observations :
- Morpholine vs. Piperidine : Replacing morpholine with piperidine (as in ) alters the heterocycle’s electron density and hydrogen-bonding capacity. The piperidine analog forms a chair conformation with dihedral angles of 41.64° between aromatic planes, influencing crystal packing via O–H⋯N and N–H⋯O interactions.
- Benzimidazole vs. Benzamide : Compound 2c replaces the benzamide with a benzimidazole core, increasing rigidity and likely altering pharmacological activity.
Pharmacological Activity Trends
- Antiprotozoal Activity : VNI and VNF () demonstrate that benzamide derivatives with imidazole and oxadiazole substituents inhibit protozoan CYP51. While the target compound lacks these groups, its morpholine-thiophene motif may contribute to similar enzyme interactions via hydrogen bonding or hydrophobic effects .
- Benzimidazole Derivatives : Compound 2c () and related analogs are explored for antimicrobial or kinase inhibitory activity, suggesting that the morpholine-ethyl chain enhances cellular permeability .
Biological Activity
4-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide, with the CAS number 953846-66-7, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉ClN₂O₂S |
| Molecular Weight | 350.9 g/mol |
| Structure | Chemical Structure |
Biological Activity
The compound's biological activity has been investigated across various studies, revealing a spectrum of pharmacological effects:
Anticancer Activity
Research indicates that derivatives of the morpholine scaffold, including 4-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide, exhibit significant anticancer properties. For instance, studies have shown that compounds containing morpholine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
In a study assessing similar compounds, it was found that certain morpholine derivatives had IC50 values in the low nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .
The proposed mechanisms of action for this compound include:
- Inhibition of Kinases : Morpholine-containing compounds have been shown to inhibit protein kinases involved in cancer signaling pathways.
- Interference with Cell Cycle Regulation : By affecting cyclin-dependent kinases (CDKs), these compounds can disrupt normal cell cycle progression.
Case Studies
- Study on Antitumor Efficacy : A recent study evaluated the effects of 4-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide on human lung adenocarcinoma cells. The results demonstrated a significant reduction in cell viability with an IC50 value of approximately 150 nM, suggesting strong antitumor potential .
- Structure-Activity Relationship (SAR) : Another investigation focused on the SAR of morpholine derivatives indicated that modifications in the thiophene ring could enhance biological activity. The presence of electron-withdrawing groups like chlorine was associated with increased potency against specific cancer types .
Comparative Analysis
To better understand the efficacy of 4-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide, a comparison with related compounds is useful:
| Compound Name | IC50 (nM) | Cancer Type |
|---|---|---|
| 4-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide | 150 | Lung adenocarcinoma |
| Morpholine derivative A | 90 | Breast cancer |
| Morpholine derivative B | 200 | Colon cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
